ASP7663

Beschreibung

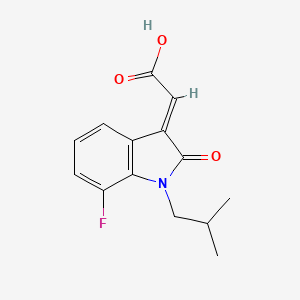

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVZUIGCNAAMIC-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336557 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190217-35-6 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of ASP7663: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP7663 is an orally active and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Its mechanism of action centers on the activation of TRPA1 channels, which are highly expressed on enterochromaffin (EC) cells within the gastrointestinal mucosa.[4][5] This activation elicits a cascade of downstream effects, culminating in both pro-motility (anti-constipation) and analgesic effects on visceral pain. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms of this compound, detailing the experimental evidence and protocols that elucidate its function.

Core Mechanism of Action

This compound selectively binds to and activates the TRPA1 ion channel, a non-selective cation channel.[6][7] In the context of its gastrointestinal effects, the primary site of action is the TRPA1 channels expressed on enterochromaffin (EC) cells.[4][5] Activation of these channels leads to an influx of calcium ions (Ca²⁺) into the EC cells.[1][3] The rise in intracellular Ca²⁺ concentration triggers the release of serotonin (5-hydroxytryptamine, 5-HT) from these cells.[1][3][4] The released 5-HT then acts on receptors of the enteric nervous system, modulating gut motility and sensation.[4]

Signaling Pathway of this compound in Enterochromaffin Cells

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line | EC₅₀ (µM) | 95% Confidence Interval | Reference |

| TRPA1 Activation (Ca²⁺ Influx) | Human | HEK293 | 0.51 | 0.40–0.66 | [1] |

| TRPA1 Activation (Ca²⁺ Influx) | Rat | HEK293 | 0.54 | 0.41–0.72 | [1] |

| TRPA1 Activation (Ca²⁺ Influx) | Mouse | HEK293 | 0.50 | 0.41–0.63 | [1] |

| 5-HT Release | Human | QGP-1 | 72.5 | 52.6–99.9 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | This compound Dose (p.o.) | Effect | Reference |

| Loperamide-induced Constipation | Mouse | 0.3 and 1 mg/kg | Significantly shortened prolonged bead expulsion time. | [1] |

| Colorectal Distension (Visceral Pain) | Rat | 1 and 3 mg/kg | Significantly reduced the number of abdominal contractions. | [1] |

Experimental Protocols

Intracellular Calcium Influx Assay

Objective: To measure the ability of this compound to activate TRPA1 channels and induce a subsequent increase in intracellular calcium concentration.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPA1 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).

-

Cell Plating: Cells are seeded into 384-well black, clear-bottom microplates and incubated to allow for cell attachment.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS with 20 mM HEPES) at 37°C.

-

Compound Addition and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. Post-addition fluorescence is monitored in real-time to detect changes in intracellular calcium levels.

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. EC₅₀ values are calculated from the concentration-response curves.

5-HT Release Assay

Objective: To quantify the release of serotonin from enterochromaffin cells following stimulation with this compound.

Methodology:

-

Cell Culture: QGP-1 cells, a human pancreatic endocrine cell line that endogenously expresses TRPA1 and synthesizes 5-HT, are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a buffered solution.

-

Stimulation: The cell suspension is incubated with various concentrations of this compound for a defined period.

-

Sample Collection: The reaction is stopped, and the supernatant is collected by centrifugation to separate the cells.

-

5-HT Quantification: The concentration of 5-HT in the supernatant is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of 5-HT released is plotted against the concentration of this compound to determine the EC₅₀ value.

Loperamide-Induced Constipation Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of opioid-induced constipation.

Methodology:

-

Animal Model: Male mice are used for this study.

-

Induction of Constipation: Constipation is induced by the administration of loperamide, a peripherally acting µ-opioid receptor agonist.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses.

-

Bead Expulsion Test: A small, smooth glass or plastic bead (e.g., 3 mm diameter) is inserted into the distal colon of the mouse. The latency to expel the bead is recorded as a measure of colonic transit time.

-

Data Analysis: The bead expulsion times of the this compound-treated group are compared to the vehicle-treated control group to assess the pro-motility effect of the compound.

Colorectal Distension (CRD) Model of Visceral Pain in Rats

Objective: To assess the analgesic effect of this compound on visceral pain.

Methodology:

-

Animal Model: Male rats are used for this model.

-

Surgical Preparation (if applicable): For some readouts like electromyography (EMG), electrodes may be surgically implanted into the abdominal muscles.

-

Distension Procedure: A small balloon catheter is inserted into the descending colon and rectum. The balloon is incrementally inflated to specific pressures to induce a visceral pain response.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or intravenously (i.v.) prior to the distension procedure.

-

Pain Response Measurement: The visceral pain response is quantified by observing and scoring the number of abdominal muscle contractions (visceromotor response) or by measuring the electrical activity of the abdominal muscles via EMG.

-

Data Analysis: The number of abdominal contractions or the EMG activity at each distension pressure is compared between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.

Experimental Workflow Diagrams

In Vitro Assay Workflow

In Vivo Model Workflow

Conclusion

This compound exerts its therapeutic effects through a well-defined mechanism of action as a selective TRPA1 agonist. By targeting TRPA1 channels on enterochromaffin cells, it initiates a signaling cascade involving calcium influx and subsequent serotonin release. This dual action on both gastrointestinal motility and visceral sensation makes this compound a promising therapeutic candidate for disorders involving both constipation and abdominal pain. The experimental data robustly support this mechanism, providing a strong foundation for further clinical development.

References

- 1. pnas.org [pnas.org]

- 2. Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enterochromaffin Cells–Gut Microbiota Crosstalk: Underpinning the Symptoms, Pathogenesis, and Pharmacotherapy in Disorders of Gut-Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]

ASP7663: A Selective TRPA1 Agonist for Gastrointestinal Disorders and Visceral Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ASP7663 is a novel, orally active, and selective small molecule agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is recognized as a crucial sensor for pain, cold, and various chemical irritants.[4][5] Its activation leads to the influx of cations, predominantly calcium, resulting in neuronal depolarization and the transmission of sensory signals.[6][7] this compound has demonstrated therapeutic potential in preclinical models of constipation and visceral pain, suggesting its utility in treating functional gastrointestinal disorders.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound functions as a selective agonist of the TRPA1 ion channel.[3][8] Upon binding, it induces a conformational change in the channel, leading to its opening and a subsequent influx of calcium ions into the cell.[1][9] In the context of the gastrointestinal tract, TRPA1 channels are highly expressed on enterochromaffin (EC) cells.[2][10] Activation of these channels by this compound stimulates the release of 5-hydroxytryptamine (5-HT) from EC cells.[1][2][11] The released 5-HT then acts on enteric neurons to promote gastrointestinal motility, addressing constipation.[2][10] Furthermore, this compound exhibits analgesic effects on visceral pain, which is believed to be mediated through the desensitization of TRPA1 channels on sensory nerve fibers following initial activation.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Species | Assay System | Parameter | Value (µM) | 95% Confidence Interval | Reference(s) |

| Human | HEK293 cells expressing hTRPA1 | EC50 | 0.51 | 0.40–0.66 | [1][9][11] |

| Rat | HEK293 cells expressing rTRPA1 | EC50 | 0.54 | 0.41–0.72 | [1][9][11] |

| Mouse | HEK293 cells expressing mTRPA1 | EC50 | 0.50 | 0.41–0.63 | [1][9][11] |

| Mouse | mTRPA1-transfected HEK293 cells | pEC50 | 5.16 ± 0.16 (equivalent to 6.8 µM) | N/A | [12][13] |

| Human | QGP-1 cells (endogenous TRPA1) | EC50 (5-HT release) | 72.5 | 52.6–99.9 | [1][9][11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Administration | Dosage | Effect | Reference(s) |

| Mouse | Loperamide-induced constipation | Oral | 0.3 and 1 mg/kg | Significantly shortened bead expulsion time.[1] | [1][9] |

| Mouse | Clonidine-induced constipation | Oral | 1 mg/kg | Reduced colonic transit time.[11] | [11] |

| Rat | Colorectal distension (CRD)-induced visceral pain | Oral | 1 and 3 mg/kg | Significantly reduced the number of abdominal contractions.[1] | [1][9] |

| Rat | Colorectal distension (CRD)-induced visceral pain | Intravenous | N/A | Reduced the number of abdominal contractions.[1] | [1] |

| Mouse | Mechanical hypersensitivity | Intraperitoneal | 1 mg/kg | Significantly decreased mechanical thresholds (increased pain sensation).[13] | [13] |

Table 3: Selectivity Profile of this compound

| Parameter | Finding | Reference(s) |

| Receptor Screening | Displays little or no affinity at more than 60 other related receptors, channels, and enzymes. | [8][14] |

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is designed to measure the potency of this compound in activating TRPA1 channels expressed in a heterologous system.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[15]

-

Cells are transiently transfected with a plasmid encoding for human, rat, or mouse TRPA1 using a suitable transfection reagent like Lipofectamine 2000.[15] Non-transfected cells are used as a negative control.[13]

2. Calcium Indicator Loading:

-

Transfected cells are seeded onto coverslips or 96-well plates.

-

The cells are then incubated with a calcium-sensitive fluorescent dye, such as 4 µM Fura-2AM, for 30-60 minutes in a HEPES-buffered saline solution.[15]

3. Calcium Imaging:

-

The coverslips are placed on a perfusion chamber of an inverted microscope equipped for ratiometric calcium imaging.

-

Changes in intracellular calcium concentration are monitored by sequential excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[15]

-

A baseline fluorescence ratio is established before the application of any compounds.

4. Compound Application and Data Analysis:

-

This compound is diluted to various concentrations in the HEPES buffer.

-

The different concentrations of this compound are perfused over the cells, and the change in the 340/380 fluorescence ratio is recorded.

-

The peak change in the fluorescence ratio is used to construct a dose-response curve.

-

The EC50 value, representing the concentration of this compound that elicits a half-maximal response, is calculated by fitting the dose-response curve to a sigmoidal equation.[12]

In Vivo Loperamide-Induced Constipation Model in Mice

This protocol assesses the pro-motility effects of this compound in a model of opioid-induced constipation.

1. Animals:

-

Male C57BL/6 mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Induction of Constipation:

-

Constipation is induced by the administration of loperamide, an opioid receptor agonist that inhibits gut motility.

3. This compound Administration:

-

This compound is formulated for oral administration.

-

Different doses of this compound (e.g., 0.3 and 1 mg/kg) or vehicle are administered orally to the mice.[1]

4. Assessment of Colonic Transit:

-

A common method to assess colonic transit is the bead expulsion time.

-

A small glass bead is inserted into the colon of each mouse.

-

The time taken for each mouse to expel the bead is recorded. A longer expulsion time indicates constipation.[1]

5. Data Analysis:

-

The bead expulsion times are compared between the vehicle-treated group and the this compound-treated groups.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if this compound significantly shortens the bead expulsion time.

Visualizations

Signaling Pathway of this compound in Enterochromaffin Cells

Caption: this compound activates TRPA1 on EC cells, leading to 5-HT release and increased GI motility.

Experimental Workflow for In Vitro Calcium Imaging

Caption: Workflow for determining the potency of this compound using a calcium imaging assay.

Logical Relationship for Target Engagement Strategy

Caption: A logical framework for assessing the target engagement of this compound.

Conclusion

This compound is a promising, selective TRPA1 agonist with a clear mechanism of action for the treatment of constipation and visceral pain. Its ability to stimulate 5-HT release from enterochromaffin cells provides a targeted approach to enhancing gastrointestinal motility. The preclinical data strongly support its efficacy in relevant animal models. Further investigation into its clinical utility is warranted, and the experimental protocols and target engagement strategies outlined in this guide provide a framework for future research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. TRPA1 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 7. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. ASP 7663 | TRPA1 | Tocris Bioscience [tocris.com]

- 9. This compound | 1190217-35-6 | TRP/TRPV Channel | MOLNOVA [molnova.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ASP7663: A TRPA1 Agonist for Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in sensory signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. The document details its mechanism of action, in vitro and in vivo efficacy, and potential as a therapeutic agent for gastrointestinal disorders such as constipation and visceral pain. All quantitative data are presented in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, chemically known as (2E)-2-[7-fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid, is a novel small molecule that has demonstrated significant potential in preclinical models of gastrointestinal dysfunction.[1][2] Its primary mode of action is the activation of the TRPA1 ion channel, which is highly expressed in enterochromaffin (EC) cells within the gastrointestinal tract.[3][4] Activation of TRPA1 in these cells triggers the release of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the regulation of gut motility and sensation.[4][5][6] This guide summarizes the key scientific data and methodologies related to this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (2E)-2-[7-fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid | [1][2] |

| CAS Number | 1190217-35-6 | [1][2] |

| Molecular Formula | C₁₄H₁₄FNO₃ | [1][2] |

| Molecular Weight | 263.26 g/mol | [2] |

| SMILES | CC(C)CN1C(=O)/C(=C/C(O)=O)c2cccc(F)c12 | [2] |

| InChI | InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | [1] |

| Solubility | DMSO: 50 mg/mL (189.93 mM) | [2] |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in primary scientific literature. However, based on the chemical structure, a plausible synthetic route would involve a Knoevenagel condensation. This common method for forming carbon-carbon double bonds would likely involve the reaction of a substituted 2-oxindole intermediate with a compound containing an active methylene group, such as glyoxylic acid.

A potential synthetic approach is outlined below:

-

Synthesis of 7-fluoro-1-isobutyl-1,2-dihydro-3H-indol-3-one: This intermediate could be synthesized from a commercially available fluorinated indole derivative, which is then N-alkylated with an isobutyl group, followed by oxidation at the 3-position.

-

Knoevenagel Condensation: The synthesized 7-fluoro-1-isobutyl-1,2-dihydro-3H-indol-3-one would then undergo a Knoevenagel condensation with glyoxylic acid in the presence of a base catalyst (e.g., piperidine or pyridine) to yield this compound.

Further research into chemical synthesis literature for similar 2-oxoindole acetic acid derivatives would be required to establish a detailed and optimized protocol.

In Vitro Pharmacology

TRPA1 Agonist Activity

This compound is a potent agonist of the TRPA1 channel across multiple species. Its activity was assessed by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells engineered to express human, rat, or mouse TRPA1.

| Species | EC₅₀ (μM) | 95% Confidence Interval (μM) | Reference |

| Human TRPA1 | 0.51 | 0.40–0.66 | [5] |

| Rat TRPA1 | 0.54 | 0.41–0.72 | [5] |

| Mouse TRPA1 | 0.50 | 0.41–0.63 | [5] |

Serotonin (5-HT) Release

The activation of TRPA1 on enterochromaffin cells by this compound leads to the release of 5-HT. This was quantified in the QGP-1 cell line, a human pancreatic endocrine cell line that endogenously expresses TRPA1.

| Cell Line | EC₅₀ (μM) | 95% Confidence Interval (μM) | Reference |

| QGP-1 | 72.5 | 52.6–99.9 | [5] |

In Vivo Pharmacology

Effect on Gastrointestinal Transit in a Loperamide-Induced Constipation Model (Mice)

This compound has demonstrated efficacy in a mouse model of opioid-induced constipation. Oral administration of this compound significantly shortened the prolonged bead expulsion time caused by loperamide.

| Treatment Group | Dose (mg/kg, p.o.) | Effect on Bead Expulsion Time | Reference |

| Loperamide + Vehicle | - | Prolonged | [5] |

| Loperamide + this compound | 0.3 | Significantly shortened | [5] |

| Loperamide + this compound | 1 | Significantly shortened | [5] |

Effect on Visceral Pain in a Colorectal Distension Model (Rats)

This compound also exhibits analgesic properties in a rat model of visceral pain induced by colorectal distension (CRD). Oral administration of this compound reduced the number of abdominal contractions, a marker of visceral pain.

| Treatment Group | Dose (mg/kg, p.o.) | Effect on Abdominal Contractions | Reference |

| CRD + Vehicle | - | No reduction | [5] |

| CRD + this compound | 1 | Significantly reduced | [5] |

| CRD + this compound | 3 | Significantly reduced | [5] |

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the TRPA1 ion channel located on the cell membrane of enterochromaffin (EC) cells in the gut. This activation leads to an influx of calcium ions (Ca²⁺) into the cell. The resulting increase in intracellular Ca²⁺ concentration triggers the release of serotonin (5-HT) from the EC cells. The released 5-HT then acts on enteric neurons to modulate gastrointestinal motility and sensation.

Caption: this compound signaling pathway in enterochromaffin cells.

Experimental Protocols

Intracellular Calcium Assay

This protocol describes the method used to determine the EC₅₀ of this compound for TRPA1 activation.

Caption: Workflow for the intracellular calcium assay.

Detailed Steps:

-

Cell Culture: HEK293 cells stably expressing the target TRPA1 channel (human, rat, or mouse) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.

-

Washing: Cells are washed with a buffer to remove any excess extracellular dye.

-

Compound Addition: A baseline fluorescence reading is taken before adding various concentrations of this compound to the wells.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence microplate reader.

-

Data Analysis: The increase in fluorescence is calculated relative to the baseline. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

5-HT Release Assay

This protocol outlines the measurement of 5-HT release from QGP-1 cells in response to this compound.

Detailed Steps:

-

Cell Culture: QGP-1 cells are cultured in a suitable medium.

-

Cell Plating: Cells are seeded in multi-well plates and grown to a desired confluency.

-

Pre-incubation: The culture medium is replaced with a buffer solution, and the cells are pre-incubated.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of this compound, and the cells are incubated for a specific period.

-

Supernatant Collection: The supernatant containing the released 5-HT is collected.

-

5-HT Quantification: The concentration of 5-HT in the supernatant is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of 5-HT released is plotted against the concentration of this compound to determine the EC₅₀ value.

In Vivo Loperamide-Induced Constipation Model

This protocol details the assessment of this compound's prokinetic effects in mice.

Detailed Steps:

-

Animal Acclimatization: Male mice are acclimatized to the experimental conditions.

-

Induction of Constipation: Constipation is induced by the administration of loperamide.

-

Drug Administration: A specified time after loperamide administration, mice are orally administered with either vehicle or this compound at various doses.

-

Bead Expulsion Test: A small glass bead is inserted into the distal colon of each mouse.

-

Measurement: The time taken for each mouse to expel the bead is recorded.

-

Data Analysis: The bead expulsion times for the this compound-treated groups are compared to the vehicle-treated group using appropriate statistical tests.

Clinical Development

As of the date of this document, there is no publicly available information regarding clinical trials of this compound. Further investigation into clinical trial registries may be required to ascertain the current development status of this compound.

Conclusion

This compound is a potent and selective TRPA1 agonist with a clear mechanism of action involving the stimulation of 5-HT release from enterochromaffin cells. Preclinical data strongly support its potential as a therapeutic agent for constipation and visceral pain. Further studies, including detailed pharmacokinetic and toxicological profiling, as well as clinical trials, are warranted to fully evaluate its therapeutic utility in human gastrointestinal disorders.

References

- 1. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5545644A - Indole derivatives - Google Patents [patents.google.com]

- 3. US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]

- 4. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 5. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 6. US20140378698A1 - Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters - Google Patents [patents.google.com]

The TRPA1 Agonist ASP7663: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASP7663, a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This document is intended for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in utilizing this compound as a tool to investigate TRPA1 channel function and its role in various physiological and pathophysiological processes.

Introduction to this compound and TRPA1

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a critical sensor of a wide array of noxious and inflammatory stimuli, including environmental irritants, pungent natural compounds, and endogenous inflammatory mediators.[1] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain, itch, and neurogenic inflammation signals.[2]

This compound is a potent and selective agonist of the TRPA1 channel.[2][3] Unlike many commonly used TRPA1 agonists that are electrophilic and activate the channel through covalent modification, this compound is a non-electrophilic agonist.[4] This property makes it a valuable tool for studying the specific effects of TRPA1 activation without the potentially confounding effects of covalent modification. This compound has been demonstrated to be orally active and has been utilized in preclinical models to investigate the role of TRPA1 in visceral pain and gastrointestinal motility.[2][3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Potency of this compound

| Assay | Species | Cell Line | EC50 (µM) | Reference(s) |

| Calcium Influx | Human | HEK293 | 0.51 | [2] |

| Calcium Influx | Rat | HEK293 | 0.54 | [2] |

| Calcium Influx | Mouse | HEK293 | 0.50 | [2] |

| 5-HT Release | Human | QGP-1 | 72.5 | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosing (Oral) | Endpoint | Effect | Reference(s) |

| Loperamide-induced Constipation | Mouse | 0.3 and 1 mg/kg | Bead Expulsion Time | Significantly shortened | [2] |

| Colorectal Distension | Rat | 1 and 3 mg/kg | Abdominal Contractions | Significantly reduced | [2] |

Table 3: Selectivity Profile of this compound

| Target | Activity | Note | Reference(s) |

| TRPA1 | Agonist | Selective activator | |

| >60 other receptors, channels, and enzymes | Little to no affinity | Specific panel not detailed in available literature |

Signaling Pathways of TRPA1 Activation

Activation of the TRPA1 channel by agonists like this compound initiates a cascade of intracellular signaling events. The primary event is the influx of cations, leading to membrane depolarization. This can be further modulated by various intracellular signaling pathways.

TRPA1 Agonist Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental conditions.

In Vitro Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound in HEK293 cells expressing the TRPA1 channel.[5]

Materials:

-

HEK293 cells stably or transiently expressing the target TRPA1 channel (human, rat, or mouse)

-

96-well black, clear-bottom plates

-

Poly-D-lysine or other appropriate coating agent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

TRPA1 antagonist (e.g., HC-030031) for control experiments

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation, FLIPR)

Procedure:

-

Cell Plating:

-

Coat 96-well plates with an appropriate coating agent according to the manufacturer's instructions.

-

Seed the TRPA1-expressing HEK293 cells at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration will depend on the dye used (e.g., 2-5 µM for Fluo-4 AM). Include Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Aspirate the cell culture medium from the wells and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of buffer in each well.

-

-

Compound Preparation:

-

Prepare a dilution series of this compound in assay buffer. The final concentrations should bracket the expected EC50 value.

-

Prepare solutions of vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and any antagonist controls.

-

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

-

The instrument's liquid handling system will then add the this compound dilutions, vehicle, or antagonist solutions to the wells.

-

Continue to record the fluorescence signal for a period sufficient to capture the peak response and any subsequent decay (e.g., 2-5 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

-

Plot the peak ΔF/F0 against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of non-electrophilic TRPA1 channel agonists with anti-nociceptive effects via rapid current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vivo Effects of ASP7663 on Gut Motility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of ASP7663, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, on gastrointestinal motility. The document summarizes key preclinical findings, details the experimental methodologies used to assess its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a novel, orally active, and selective TRPA1 agonist.[1] The TRPA1 ion channel is highly expressed in enterochromaffin (EC) cells within the gastrointestinal mucosa.[2][3] These cells are the primary source of serotonin (5-hydroxytryptamine, 5-HT) in the gut, a critical neurotransmitter in the regulation of intestinal motility.[2][3] this compound has been investigated for its potential therapeutic utility in disorders of gut motility, such as constipation, based on its mechanism of activating TRPA1 channels to induce the release of 5-HT.[1][2]

Mechanism of Action

Orally administered this compound acts on the luminal side of the upper gastrointestinal tract.[2] It selectively binds to and activates TRPA1 channels on enterochromaffin cells. This activation leads to an influx of calcium ions (Ca2+), triggering the release of 5-HT from these cells.[1][2] The released 5-HT then activates 5-HT3 receptors on vagal afferent nerve fibers, which transmits signals to the central nervous system, ultimately resulting in an increase in colonic motility.[2][3][4] This proposed signaling pathway underscores the pro-motility effects of this compound.

Quantitative Data from In Vivo Studies

The primary in vivo studies evaluating this compound's effect on gut motility were conducted in rodent models of drug-induced constipation and visceral pain. The following tables summarize the key findings from these preclinical studies.

Note: The full text of the primary study by Kojima et al. (2014) containing specific quantitative data (mean values and standard error) is not available in publicly accessible sources. Therefore, the tables below describe the reported outcomes qualitatively.

Table 1: Effect of this compound on Loperamide-Induced Constipation in Mice

| Parameter | Vehicle Control | Loperamide Control | Loperamide + this compound (0.3 mg/kg, p.o.) | Loperamide + this compound (1 mg/kg, p.o.) |

| Bead Expulsion Time | Normal | Prolonged | Significantly Shortened | Significantly Shortened |

| Colonic Transit | Normal | Delayed | Significantly Improved | Significantly Improved |

Data derived from studies demonstrating a significant improvement in constipation parameters with oral this compound administration.[1][2]

Table 2: Effect of this compound on Visceral Pain in a Rat Colorectal Distension (CRD) Model

| Parameter | Sham Control | CRD Control | CRD + this compound (1 mg/kg, p.o.) | CRD + this compound (3 mg/kg, p.o.) |

| Abdominal Contractions (at 30, 45, 60 mmHg) | Baseline | Increased | Significantly Reduced | Significantly Reduced |

This compound demonstrated inhibitory effects on visceral pain responses in the colorectal distension model in rats.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for the key in vivo experiments cited.

This model is used to induce a state of spastic constipation, which is relevant for studying conditions like constipation-predominant irritable bowel syndrome (IBS-C).[1]

Protocol Details:

-

Animals: Male ICR mice are typically used.[5]

-

Induction of Constipation: Loperamide hydrochloride is administered subcutaneously (e.g., at a dose of 5 mg/kg) to induce a delay in colonic transit.[5]

-

Drug Administration: A set time after loperamide administration, this compound (e.g., 0.3 and 1 mg/kg) or vehicle is administered orally.[1]

-

Measurement of Bead Expulsion Time: A small glass bead is inserted into the distal colon, and the time taken for the bead to be expelled is recorded as an index of colonic motor activity.

-

Measurement of Colonic Transit: A charcoal meal is administered orally, and after a specific duration, the animals are euthanized. The distance traveled by the charcoal front in the colon is measured and expressed as a percentage of the total colonic length.

This model is employed to assess visceral sensitivity and pain by measuring the abdominal response to mechanical distension of the colon and rectum.[1]

Protocol Details:

-

Animals: Male Wistar rats are commonly used.

-

Surgical Preparation: A balloon catheter is inserted into the descending colon and rectum of the anesthetized rat.

-

Drug Administration: this compound (e.g., 1 and 3 mg/kg) or vehicle is administered orally or intravenously prior to the distension procedure.[1]

-

Colorectal Distension: The balloon is inflated to various pressures (e.g., 30, 45, and 60 mmHg) in a graded manner.

-

Assessment of Visceral Pain: The number of abdominal contractions, which is a behavioral indicator of visceral pain, is counted during each distension period.

Clinical Development Status

As of late 2025, a review of publicly available clinical trial registries and corporate pipelines does not indicate that this compound is in active clinical development for gut motility disorders such as constipation or IBS-C.

Conclusion

Preclinical in vivo data demonstrate that this compound, a selective TRPA1 agonist, effectively alleviates constipation in rodent models.[1][2] Its mechanism of action, involving the activation of TRPA1 on enterochromaffin cells and subsequent 5-HT-mediated stimulation of vagal afferents, presents a novel pathway for modulating gut motility.[2][3] Furthermore, its ability to reduce visceral pain in the colorectal distension model suggests a potential dual benefit for conditions like IBS-C, where both constipation and abdominal pain are prevalent symptoms.[1] While the compound has shown promise in preclinical studies, its progression to clinical trials for these indications has not been publicly reported. Further research would be necessary to establish the safety and efficacy of this compound in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastrointestinal motility stimulating drugs and 5-HT receptors on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP7663 and Visceral Pain Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical evidence and mechanistic understanding of ASP7663 in the context of visceral pain perception. This compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling and a promising target for novel analgesics. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, including those that innervate the viscera.[1][3] Activation of TRPA1 by agonists like this compound leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates downstream signaling.

While the precise downstream signaling cascade culminating in visceral analgesia is still under investigation, preclinical evidence suggests a mechanism involving the desensitization of TRPA1 channels on afferent nerve terminals following systemic administration.[1][4] This is analogous to the analgesic effects observed with agonists of another TRP channel, TRPV1, such as capsaicin.[4] Another novel hypothesis suggests a functional interaction between TRPA1 and kappa opioid receptors (KOR), where TRPA1 inhibition leads to increased constitutive KOR activity, resulting in analgesia. While this compound is an agonist, this finding points to the complex interplay between these two systems in modulating pain.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line | Value | Reference |

| EC50 (Ca2+ influx) | Human | HEK293 | 0.51 µM | [2] |

| Rat | HEK293 | 0.54 µM | [2] | |

| Mouse | HEK293 | 0.50 µM | [2] | |

| pEC50 (Ca2+ influx) | Mouse | HEK293 | 5.16 ± 0.16 | [1] |

| EC50 (5-HT release) | Human | QGP-1 | 72.5 µM | [2] |

Table 2: In Vivo Efficacy of this compound in a Visceral Pain Model (Colorectal Distension in Rats)

| Administration Route | Dose (mg/kg) | Effect on Abdominal Contractions | Reference |

| Oral | 1 | Significant inhibition | [2] |

| Oral | 3 | Significant inhibition | [2] |

| Intravenous | Not specified | Significant inhibition | [2][3] |

Key Experimental Protocols

The primary model used to evaluate the efficacy of this compound against visceral pain is the colorectal distension (CRD) model in rodents. This model is a well-established and clinically relevant method for assessing visceral nociception.

Colorectal Distension (CRD) Model in Rats

Objective: To assess visceral sensitivity by measuring the visceromotor response (abdominal muscle contractions) to mechanical distension of the colorectum.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are typically used. A balloon catheter is inserted intra-anally into the descending colon and secured at the base of the tail.

-

Electrode Implantation (for electromyography): For more quantitative assessment, electrodes can be implanted into the external oblique abdominal muscles to record the electromyographic (EMG) activity, which correlates with the visceromotor response.

-

Acclimation: Animals are allowed to acclimate to the experimental setup to minimize stress-induced responses.

-

Drug Administration: this compound or vehicle is administered, typically orally or intravenously, at a predetermined time before the distension protocol.

-

Distension Protocol: The intracolonic balloon is inflated to various pressures (e.g., 20, 40, 60 mmHg) for a set duration (e.g., 20 seconds). The order of pressures may be randomized.

-

Data Acquisition: The number of abdominal contractions (visceromotor response) is visually counted by a blinded observer during the distension period. If using EMG, the electrical activity of the abdominal muscles is recorded and quantified.

-

Data Analysis: The number of contractions or the integrated EMG signal is plotted against the distension pressure. The effect of this compound is determined by comparing the response in the drug-treated group to the vehicle-treated group. A significant reduction in the number of contractions or EMG signal at a given pressure indicates an analgesic effect.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound-induced visceral analgesia.

Caption: Workflow of the colorectal distension (CRD) model.

Clinical Landscape

To date, a comprehensive search of clinical trial databases has not revealed any registered clinical trials specifically for this compound in the context of visceral pain or Irritable Bowel Syndrome (IBS). However, a phase 2 clinical trial was conducted for a similarly named compound from the same developer (Astellas Pharma), ASP7147 , in patients with diarrhea-predominant IBS (IBS-D). This suggests that molecules targeting similar pathways have been of clinical interest for visceral pain disorders.

Furthermore, the potential link between TRPA1 and the kappa opioid system is noteworthy. Clinical trials with kappa-opioid receptor agonists, such as Asimadoline, have been conducted for IBS-D, indicating that modulation of the endogenous opioid system is a viable strategy for treating visceral pain.

Conclusion

This compound, as a selective TRPA1 agonist, demonstrates significant potential for the modulation of visceral pain perception. Preclinical data robustly supports its analgesic effects in the colorectal distension model, likely through a mechanism involving TRPA1 channel desensitization on visceral afferent nerves. The presented quantitative data provides a solid foundation for further preclinical and translational research. While direct clinical data for this compound is currently unavailable, the progression of related compounds into clinical development for similar indications underscores the therapeutic promise of this target class. Future research should focus on elucidating the precise downstream signaling pathways and exploring the clinical efficacy and safety of TRPA1 agonists in patients with visceral pain disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

In-Depth Pharmacological Profile of ASP7663: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] As a member of the TRP channel family, TRPA1 is a non-selective cation channel known for its role in nociception, inflammation, and sensory signaling.[4] this compound has demonstrated efficacy in preclinical models of constipation and visceral pain, highlighting its therapeutic potential for gastrointestinal disorders.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Mechanism of Action

This compound functions as a selective agonist at the TRPA1 ion channel.[1][2] Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+, into the cell.[1] This influx depolarizes the cell membrane and triggers downstream signaling cascades. In the context of the gastrointestinal tract, TRPA1 is highly expressed in enterochromaffin (EC) cells, which are responsible for synthesizing and releasing the majority of the body's serotonin (5-hydroxytryptamine, 5-HT).[4] The activation of TRPA1 on EC cells by this compound stimulates the release of 5-HT.[1][4] This released 5-HT can then act on various receptors in the gut to modulate gastrointestinal motility and sensation.[4]

Signaling Pathway

The activation of the TRPA1 channel by this compound initiates a cascade of intracellular events. The primary event is the influx of Ca2+, which acts as a second messenger. This increase in intracellular calcium in enterochromaffin cells triggers the fusion of 5-HT-containing vesicles with the cell membrane, leading to the release of 5-HT into the extracellular space. The released 5-HT can then interact with various 5-HT receptor subtypes on enteric neurons and smooth muscle cells to influence gut motility and visceral sensation.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various cell-based assays.

TRPA1 Agonist Activity

This compound demonstrates potent agonist activity at human, rat, and mouse TRPA1 channels expressed in HEK293 cells, inducing a concentration-dependent increase in intracellular Ca2+.[1]

| Species | EC₅₀ (µM) [95% CI] |

| Human | 0.51 (0.40–0.66)[1] |

| Rat | 0.54 (0.41–0.72)[1] |

| Mouse | 0.50 (0.41–0.63)[1] |

| Mouse (alternative study) | 6.8[5] |

Note: The discrepancy in mouse EC₅₀ values may be due to different experimental conditions or methodologies.

Serotonin (5-HT) Release

This compound stimulates the release of 5-HT from QGP-1 cells, a human pancreatic endocrine cell line that endogenously expresses TRPA1 and serves as a model for enterochromaffin cells.[1][6]

| Cell Line | EC₅₀ (µM) [95% CI] |

| QGP-1 | 72.5 (52.6–99.9)[1] |

Selectivity and Off-Target Profile

This compound is described as a selective TRPA1 activator with little or no affinity for over 60 other related receptors, channels, and enzymes.[2] However, one study reported that at a high concentration (316 µM), this compound can elicit calcium influx in non-transfected HEK293 cells, suggesting a potential off-target effect. The potency for this off-target effect was significantly lower (pEC₅₀ = 4.27 ± 0.03, corresponding to an EC₅₀ of 54.1 µM) than its potency at TRPA1.[5][7] Further detailed quantitative data on the selectivity panel is not publicly available.

In Vivo Pharmacology

The in vivo effects of this compound have been evaluated in rodent models of constipation and visceral pain.

Anti-Constipation Effect

In a loperamide-induced constipation model in mice, orally administered this compound was shown to improve colonic transit.[1]

| Model | Species | Dose (p.o.) | Effect |

| Loperamide-induced constipation | Mouse | 0.3 and 1 mg/kg | Significantly shortens prolonged bead expulsion time.[1] |

Anti-Abdominal Pain Effect

In a colorectal distension (CRD) model in rats, a model of visceral pain, this compound demonstrated an inhibitory effect on abdominal pain responses.[1]

| Model | Species | Dose (p.o.) | Effect |

| Colorectal Distension (CRD) | Rat | 1 and 3 mg/kg | Significantly reduced the number of abdominal contractions.[1] |

Experimental Protocols

Calcium (Ca²⁺) Influx Assay

This assay is used to determine the agonist activity of this compound at the TRPA1 channel.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing human, rat, or mouse TRPA1 are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a buffer solution for a specific duration at 37°C.

-

Compound Addition: A multi-channel pipette or an automated liquid handler is used to add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Serotonin (5-HT) Release Assay

This assay quantifies the release of 5-HT from enterochromaffin-like cells in response to this compound.

Methodology:

-

Cell Culture: QGP-1 cells are cultured in an appropriate medium.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Incubation: The culture medium is replaced with a buffer solution, and the cells are incubated with various concentrations of this compound for a defined period.

-

Supernatant Collection: After incubation, the supernatant from each well is collected.

-

5-HT Quantification: The concentration of 5-HT in the collected supernatant is measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of 5-HT released is plotted against the concentration of this compound to determine the EC₅₀ value.

Loperamide-Induced Constipation Model

This in vivo model is used to assess the pro-motility effects of this compound.

Methodology:

-

Animals: Male mice are used for this model.

-

Constipation Induction: Constipation is induced by the administration of loperamide, a µ-opioid receptor agonist that inhibits intestinal motility.

-

Compound Administration: A set time after loperamide administration, mice are treated orally with either vehicle or this compound at various doses.

-

Measurement of Colonic Transit: A common method to assess colonic transit is the glass bead expulsion test. A small glass bead is inserted into the distal colon, and the time taken for the mouse to expel the bead is recorded. A longer expulsion time indicates constipation.

-

Data Analysis: The bead expulsion times are compared between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound in reversing constipation.

Colorectal Distension (CRD) Model

This in vivo model is used to evaluate the effect of this compound on visceral pain.

Methodology:

-

Animals: Male rats are typically used for this model.

-

Compound Administration: Animals are treated with this compound or vehicle either orally or intravenously.

-

Balloon Insertion: A small balloon catheter is inserted into the descending colon and rectum.

-

Distension: The balloon is inflated to various pressures to elicit a visceral pain response.

-

Behavioral Assessment: The pain response is quantified by observing and counting the number of abdominal muscle contractions, known as the abdominal withdrawal reflex (AWR).

-

Data Analysis: The number of abdominal contractions at each distension pressure is compared between the vehicle- and this compound-treated groups to assess the analgesic effect of the compound.

Conclusion

This compound is a selective and potent TRPA1 agonist with demonstrated efficacy in preclinical models relevant to gastrointestinal disorders such as constipation and visceral pain. Its mechanism of action, centered on the activation of TRPA1 channels on enterochromaffin cells and subsequent 5-HT release, provides a clear rationale for its observed pharmacological effects. While its selectivity profile appears favorable, further detailed characterization of its off-target activities would be beneficial for a complete understanding of its safety and therapeutic window. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other TRPA1-targeting compounds.

References

- 1. ASP 7663 | TRPA1 | Tocris Bioscience [tocris.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-based assays and animal models for GPCR drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ASP7663 in Serotonin Release from Enterochromaffin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of ASP7663, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, in stimulating serotonin (5-hydroxytryptamine, 5-HT) release from intestinal enterochromaffin (EC) cells. Enterochromaffin cells are the primary source of peripheral serotonin, a critical signaling molecule in the regulation of gastrointestinal motility. This compound represents a therapeutic approach for gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C) by targeting this pathway. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols relevant to the study of this compound and its effects on EC cells.

Introduction

Serotonin is a key neurotransmitter and hormone that regulates a wide array of physiological processes. In the gastrointestinal (GI) tract, approximately 95% of the body's serotonin is synthesized and stored in enterochromaffin (EC) cells, which are dispersed throughout the intestinal epithelium.[1][2][3] The release of 5-HT from these cells in response to chemical and mechanical stimuli plays a crucial role in modulating intestinal secretion, motility, and visceral sensation.[1][4] Dysregulation of the serotonergic system in the gut is implicated in the pathophysiology of functional GI disorders, including IBS.[3]

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel, has been identified as a chemosensor highly expressed in EC cells.[1][5] Activation of TRPA1 channels by various agonists leads to an influx of calcium ions (Ca²⁺), which subsequently triggers the exocytosis of 5-HT-containing vesicles.[5][6] This makes the TRPA1 channel a promising therapeutic target for modulating GI function.

This compound is a novel, selective, and orally bioavailable TRPA1 agonist.[5][7] Research has demonstrated its ability to stimulate 5-HT release from EC cells, thereby promoting gastrointestinal motility.[5][8] This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound-mediated serotonin release.

Mechanism of Action: The TRPA1 Signaling Pathway

The primary mechanism by which this compound induces serotonin release from enterochromaffin cells is through the direct activation of the TRPA1 ion channel. The sequence of events is as follows:

-

Agonist Binding and Channel Activation: this compound binds to the TRPA1 channel located on the plasma membrane of the EC cell.

-

Cation Influx: This binding event causes a conformational change in the TRPA1 channel, opening its pore and allowing for the influx of cations, most notably Ca²⁺, into the cell.

-

Increased Intracellular Calcium: The influx of Ca²⁺ leads to a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i).

-

Serotonin Exocytosis: Elevated [Ca²⁺]i acts as the trigger for the fusion of 5-HT-containing storage vesicles with the cell membrane, resulting in the release of serotonin into the interstitial space.

-

Paracrine Signaling: The released 5-HT can then act on adjacent enteric neurons (e.g., via 5-HT₃ receptors) to modulate gut motility and sensation.[5]

This signaling cascade is a well-established pathway for stimulus-secretion coupling in neuroendocrine cells.

Figure 1: Signaling pathway of this compound-induced serotonin release.

Quantitative Data

The effects of this compound have been quantified in vitro, primarily using cell lines that serve as models for human enterochromaffin cells, such as QGP-1.[5][8] The key quantitative parameters are summarized in the tables below.

Table 1: Potency of this compound in Activating TRPA1 Channels

This table presents the half-maximal effective concentration (EC₅₀) values of this compound for inducing an increase in intracellular Ca²⁺ in HEK293 cells expressing TRPA1 from different species.

| Species | Cell Line | EC₅₀ (μM) [95% CI] | Reference |

| Human | HEK293 | 0.51 [0.40–0.66] | [9] |

| Rat | HEK293 | 0.54 [0.41–0.72] | [9] |

| Mouse | HEK293 | 0.50 [0.41–0.63] | [9] |

CI: Confidence Interval

Table 2: Potency of this compound in Stimulating Serotonin Release

This table shows the EC₅₀ value for this compound-stimulated 5-HT release from QGP-1 cells, a human cell line expressing TRPA1 that is used as a model for EC cells.

| Cell Line | Agonist | EC₅₀ (μM) [95% CI] | Reference |

| QGP-1 | This compound | 72.5 [52.6–99.9] |

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize the effects of this compound on serotonin release from enterochromaffin cells. These protocols are based on established methods reported in the literature, particularly from studies investigating TRPA1 agonists and EC cell function.[5]

Cell Culture

-

Cell Line: QGP-1 cells (a human pancreatic endocrine cell line) are used as they endogenously express TRPA1 and key markers of EC cells, such as tryptophan hydroxylase 1 (TPH1) and chromogranin A.[3][6]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Serotonin (5-HT) Release Assay

This assay quantifies the amount of serotonin released from cultured QGP-1 cells following stimulation with this compound.

Materials:

-

Cultured QGP-1 cells in 24- or 48-well plates.

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% Bovine Serum Albumin (BSA).

-

Fluoxetine (a serotonin reuptake inhibitor, to prevent reabsorption of released 5-HT).

-

This compound stock solution (dissolved in DMSO).

-

Control vehicle (DMSO).

-

Serotonin ELISA (Enzyme-Linked Immunosorbent Assay) kit.

Procedure:

-

Cell Seeding: Seed QGP-1 cells in multi-well plates and grow to 80-90% confluency.

-

Washing: Gently remove the culture medium. Wash the cells twice with pre-warmed HBSS containing 0.1% BSA.

-

Pre-incubation: Add HBSS containing 2 µM fluoxetine to each well and incubate for 15-20 minutes at 37°C. This step inhibits the serotonin transporter (SERT) and allows for accurate measurement of released 5-HT.[5]

-

Stimulation: Remove the pre-incubation buffer. Add 250 µL of HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 20 minutes at 37°C.[5]

-

Sample Collection: Carefully collect the supernatant (which contains the released 5-HT) from each well and transfer to microcentrifuge tubes.

-

Centrifugation: Centrifuge the samples at low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.

-

Storage: Transfer the clarified supernatant to new tubes and store at -80°C until quantification.

-

Quantification: Measure the concentration of 5-HT in the supernatants using a commercial serotonin ELISA kit according to the manufacturer's instructions.

Figure 2: Experimental workflow for the 5-HT release assay.

Intracellular Calcium ([Ca²⁺]i) Measurement

This assay measures changes in intracellular calcium concentration in response to this compound, confirming the activation of the TRPA1 channel.

Materials:

-

HEK293 cells stably expressing the human TRPA1 gene, plated in black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., 140 mM NaCl, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 10.0 mM glucose, 20.0 mM HEPES, and 0.15 mM CaCl₂, pH 7.4).

-

This compound stock solution.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Seeding: Plate TRPA1-expressing HEK293 cells in 96-well plates and culture for 24-48 hours.

-

Dye Loading: Remove culture medium and wash cells with assay buffer. Incubate the cells with assay buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 60-120 minutes at 37°C.[5]

-

Measurement: Place the plate in a fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Compound Addition: Automatically inject a solution of this compound at various concentrations into the wells.

-

Post-injection Reading: Immediately and continuously record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.

-

Data Analysis: The peak fluorescence response is used to calculate concentration-response curves and determine EC₅₀ values.

Conclusion and Future Directions

This compound is a selective TRPA1 agonist that effectively stimulates serotonin release from enterochromaffin cells by activating a Ca²⁺-dependent signaling pathway.[5][8] The in vitro data robustly support its mechanism of action, highlighting its potential as a prokinetic agent for the treatment of gastrointestinal motility disorders like IBS-C.[9] The experimental models and protocols detailed in this guide, particularly the use of the QGP-1 cell line and serotonin release assays, provide a solid framework for further investigation into TRPA1-targeted therapies.

Future research should aim to:

-

Validate these findings in primary human enterochromaffin cells or intestinal organoid models to more closely mimic the in vivo environment.

-

Investigate the downstream effects of this compound-induced serotonin release on enteric nervous system activity.

-

Conduct clinical trials to evaluate the efficacy and safety of this compound in patients with constipation and other GI motility disorders.

References

- 1. eaglebio.com [eaglebio.com]

- 2. Mechanisms of Activation and Serotonin Release From Human Enterochromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QGP-1 cells release 5-HT via TRPA1 activation; a model of human enterochromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of 5-HT3 receptor-triggered serotonin release from guinea-pig isolated colonic mucosa: a role of PYY-containing endocrine cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QGP-1 cells release 5-HT via TRPA1 activation; a model of human enterochromaffin cells | CiNii Research [cir.nii.ac.jp]

- 7. Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

ASP7663 in Preclinical Models of Irritable Bowel Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits, including constipation (IBS-C), diarrhea (IBS-D), or a mix of both (IBS-M). Visceral hypersensitivity and dysmotility are key pathophysiological features of IBS. ASP7663, a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, has emerged as a promising therapeutic candidate for IBS-C, with demonstrated efficacy in preclinical models of both constipation and visceral pain. This technical guide provides an in-depth overview of the pharmacology of this compound and its effects in relevant animal models of IBS.

Mechanism of Action

This compound exerts its effects primarily through the activation of TRPA1 channels, which are highly expressed on enterochromaffin (EC) cells in the gastrointestinal mucosa.[1][2][3][4] Activation of these channels on EC cells by this compound triggers the release of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3][4] This released 5-HT then acts on 5-HT3 receptors on adjacent nerve fibers, including the vagus nerve, to modulate gastrointestinal motility and sensation.[1][4] The pro-motility effects of this compound appear to be mediated locally in the gut via vagal pathways, while its analgesic effects in visceral pain models are thought to occur through systemic actions.[2][3]

Signaling Pathway of this compound in Enterochromaffin Cells

Caption: Signaling cascade of this compound in the gastrointestinal tract.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line | EC₅₀ (µM) | Reference |

| TRPA1 Activation | Human | HEK293 | 0.51 | [1][5][6] |

| TRPA1 Activation | Rat | HEK293 | 0.54 | [1][5][6] |

| TRPA1 Activation | Mouse | HEK293 | 0.50 | [1][5][6] |

| 5-HT Release | Human | QGP-1 | 72.5 | [5][6] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | This compound Dose (p.o.) | Key Finding | Reference |

| Loperamide-Induced Constipation | Mouse | 1 mg/kg | Significantly improved delayed colonic transit. | [2][5] |

| Colorectal Distension (Visceral Pain) | Rat | 1 and 3 mg/kg | Significantly inhibited abdominal pain response. | [2] |

| Colorectal Distension (Visceral Pain) | Mouse | 0.3 mg/kg | Reduced the number of abdominal contractions. | [5] |

Experimental Protocols

Detailed methodologies for the key preclinical models used to evaluate this compound are provided below.

Loperamide-Induced Constipation Model in Mice

This model is used to assess the pro-motility and anti-constipation effects of a test compound.

Experimental Workflow:

Caption: Workflow for the loperamide-induced constipation model.

Methodology:

-

Animals: Male ICR mice are commonly used.[7] Animals are housed under standard laboratory conditions with free access to food and water.

-

Induction of Constipation: Constipation is induced by the administration of loperamide, an opioid receptor agonist that inhibits intestinal motility.[7] A typical dose is 5-10 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.).[8]

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time after loperamide administration.

-

Measurement of Colonic Transit: A non-absorbable marker, such as a charcoal meal, is administered orally. After a set period, the animals are euthanized, and the distance traveled by the charcoal marker through the small intestine is measured and expressed as a percentage of the total length of the small intestine. A shorter transit distance indicates constipation.

Colorectal Distension (CRD) Model of Visceral Pain in Rats

This model is a widely accepted method for assessing visceral hypersensitivity.[9]

Experimental Workflow:

Caption: Workflow for the colorectal distension model of visceral pain.

Methodology:

-

Animals: Male Wistar rats are frequently used.[2] Animals are fasted prior to the experiment to ensure an empty colon.[10]

-

Catheter Insertion: A flexible balloon catheter is inserted into the descending colon and rectum.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or intravenously (i.v.).

-

Colorectal Distension: The balloon is incrementally inflated to various pressures to induce graded levels of visceral stimulation.

-